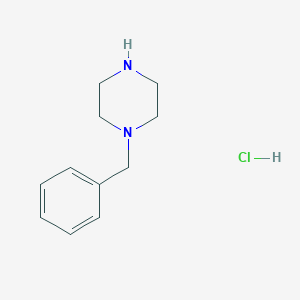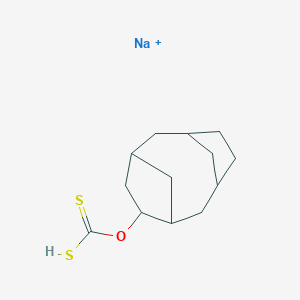
Cyclodecyl xanthogenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodecyl xanthogenate (CDX) is a chemical compound that belongs to the family of xanthates. It is widely used in scientific research for its unique properties and potential applications in various fields. CDX is synthesized through a simple and cost-effective method and has been shown to exhibit promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Cyclodecyl xanthogenate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. Cyclodecyl xanthogenate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Cyclodecyl xanthogenate has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemische Und Physiologische Effekte
Cyclodecyl xanthogenate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Cyclodecyl xanthogenate can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and enhance the activity of antioxidant enzymes. In vivo studies have shown that Cyclodecyl xanthogenate can reduce inflammation, protect against oxidative stress, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclodecyl xanthogenate has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. Cyclodecyl xanthogenate is also relatively non-toxic and has low environmental impact. However, Cyclodecyl xanthogenate has some limitations for lab experiments. It is highly reactive and can react with other chemicals in the lab, which can affect the accuracy of the results. Cyclodecyl xanthogenate is also not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of Cyclodecyl xanthogenate include the development of drug delivery systems, investigation of its potential as a treatment for neurodegenerative diseases, and exploration of its use in material science and agriculture.
Synthesemethoden
Cyclodecyl xanthogenate is synthesized through a reaction between cyclodecyl alcohol and carbon disulfide in the presence of sodium hydroxide. The reaction results in the formation of sodium cyclodecyl xanthogenate, which is then acidified to obtain Cyclodecyl xanthogenate. This synthesis method is simple, cost-effective, and yields high-quality Cyclodecyl xanthogenate.
Wissenschaftliche Forschungsanwendungen
Cyclodecyl xanthogenate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Cyclodecyl xanthogenate has been shown to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential use as a drug delivery system. In agriculture, Cyclodecyl xanthogenate has been used as a plant growth regulator and as a pesticide. In material science, Cyclodecyl xanthogenate has been used as a surfactant and as a polymer stabilizer.
Eigenschaften
CAS-Nummer |
110383-42-1 |
|---|---|
Produktname |
Cyclodecyl xanthogenate |
Molekularformel |
C13H20NaOS2+ |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
sodium;4-tricyclo[6.2.1.13,6]dodecanyloxymethanedithioic acid |
InChI |
InChI=1S/C13H20OS2.Na/c15-13(16)14-12-7-10-4-8-1-2-9(3-8)5-11(12)6-10;/h8-12H,1-7H2,(H,15,16);/q;+1 |
InChI-Schlüssel |
JEOCMLUTANRVCM-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+] |
Kanonische SMILES |
C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+] |
Synonyme |
cyclodecyl xanthogenate D 435 D-435 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



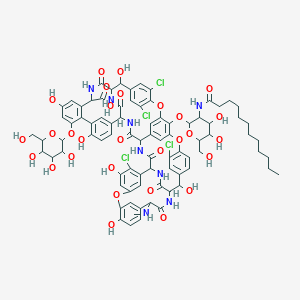
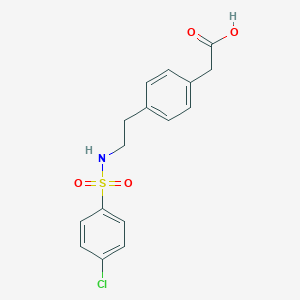
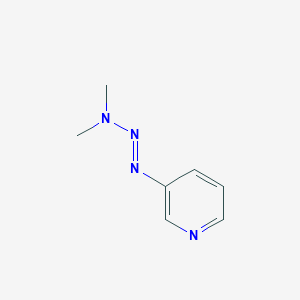
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)


![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)



![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
